Valnoctamide
Overview
Description
Valnoctamide is a pharmaceutical compound that has been used as a sedative-hypnotic since 1964. It is a structural isomer of valpromide, a derivative of valproic acid. Unlike valpromide, this compound does not convert into its homologous acid, valnoctic acid, in vivo . This compound has been investigated for its potential use in treating epilepsy, neuropathic pain, and as a mood stabilizer .
Mechanism of Action
Target of Action
Valnoctamide primarily targets the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By acting on these receptors, this compound can modulate the transmission of signals in the brain.
Mode of Action
This compound acts directly on the GABAA receptors . It enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This action results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability .
Biochemical Pathways
This compound is known to inhibit the acylation of arachidonic acid . Arachidonic acid is a key component of cell membranes and is involved in signaling pathways for inflammation and cell growth. By inhibiting the acylation of arachidonic acid, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
This compound exhibits a mean residence time of 13.2 hours and a terminal half-life of 9.3 hours . This characteristic may contribute to its bioavailability and impact its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability . This can result in anticonvulsant effects, making this compound potentially useful in the treatment of conditions like epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can increase the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels This suggests that the presence of other medications can affect the action of this compound
Preparation Methods
Valnoctamide can be synthesized through several routes. One common method involves the hydrolysis of butabarbital to produce this compound . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Valnoctamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Valnoctamide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: this compound’s effects on neurotransmitter levels make it a valuable tool in neurobiological research.
Medicine: It has been investigated for its anticonvulsant and mood-stabilizing properties. .
Industry: this compound’s unique properties make it useful in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Valnoctamide is unique compared to other similar compounds due to its distinct pharmacological profile. Unlike valpromide, this compound does not convert into valproic acid in the body, which suggests a different mechanism of action . Similar compounds include:
Valpromide: A prodrug of valproic acid, used as an anticonvulsant.
Valproic Acid: A widely used anticonvulsant and mood stabilizer.
Gabapentin: Another anticonvulsant used to treat neuropathic pain.
This compound’s lack of conversion to valproic acid and its unique effects on neurotransmitter levels make it a promising candidate for further research and therapeutic applications .
Properties
IUPAC Name |
2-ethyl-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863333 | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4171-13-5 | |
Record name | Valnoctamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4171-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valnoctamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valnoctamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | VALNOCTAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-3-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valnoctamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALNOCTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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